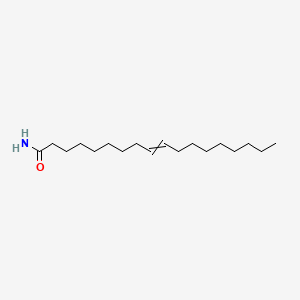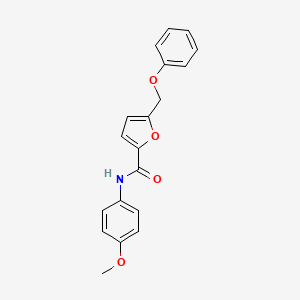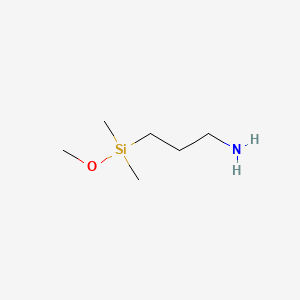
9-Octadecenamide
概要
説明
9-Octadecenamide (9-ODA) is a common organic compound found in nature and is used in various industrial and scientific applications. 9-ODA is composed of a long chain of carbon atoms with an amide group at one end and an alkyl group at the other. It is a versatile compound that can be used in a variety of ways, including as a surfactant, a lubricant, and a solvent. In addition, 9-ODA has been studied for its potential to be used in scientific research applications.
科学的研究の応用
Sleep-Inducing Properties
Oleamide (cis-9-Octadecenamide) has been identified as a naturally occurring constituent in the brain. It accumulates under conditions of sleep deprivation and diminishes during sleep recovery. It induces sleep in a structurally specific manner at nanomolar quantities, highlighting its role in sleep regulation. This sleep-inducing lipid is hydrolyzed by oleamide hydrolase, which rapidly degrades it to oleic acid (Patterson et al., 1996).
Anti-Inflammatory Effects
Oleamide demonstrates anti-inflammatory effects by inhibiting the production of proinflammatory mediators in microglial cells. It suppresses lipopolysaccharide-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), blocking NF-kappaB activation (Oh et al., 2010).
Synthesis in Biological Systems
Research has identified an oleamide synthetase in rat tissues. This discovery is pivotal in understanding the biochemical pathway for oleamide synthesis in vivo, providing insights into its physiological roles (Driscoll et al., 2007).
Neuromodulatory Actions
Oleamide affects serotonergic systems and blocks gap-junction communication in glial cells. Its neuromodulatory properties are coupled with specific metabolic enzymes, ensuring rapid signal inactivation, akin to neurotransmitters like serotonin and acetylcholine (Cravatt et al., 1996).
Anxiolytic Effects
Studies demonstrate oleamide's anxiolytic-like effects in both group-housed and socially isolated mice. It significantly reverses anxiety profiles in various experimental models, suggesting its involvement in the regulation of anxiety-related behaviors (Wei et al., 2007).
Independent Biological Activity
Oleamide and oleoylglycine, both primary fatty acid amides, have shown equivalent biologic actions like inducing hypothermia and decreasing locomotion. This raises the possibility of oleoylglycine possessing independent biologic activity, separate from its conversion to oleamide (Chaturvedi et al., 2006).
Microbial Production
Streptomyces sp. KK90378 has been identified as a microorganism producing oleamide. This opens up possibilities for biological production methods for oleamide, which induces sleep and alters cell membrane structures (Kwon et al., 2001).
Corrosion Inhibition
N-[2-[(2-aminoethyl)amino]ethyl]-9-octadecenamide has been studied for its corrosion inhibition mechanism on mild steel surfaces in CO2-saturated solutions, indicating its potential application in industrial corrosion control (Desimone et al., 2011).
Traditional Medicine Application
9-Octadecenamide has been identified as an active compound in the leaves of Ruellia tuberosa L., a plant used in traditional medicine for its antidiabetic properties (Nopiari & Astiti, 2016).
Effects on GABAA Receptors and Na+ Channels
Oleamide has modulatory actions on GABAA receptors and voltage-gated Na+ channels, akin to sedative or anticonvulsant drugs. This suggests its role as an endogenous modulator for CNS depressant drug sites and regulator of arousal (Verdon et al., 2000).
ACAT Inhibitory Activities
Unsaturated fatty acid amides, including 9(Z)-octadecenamide, have been identified as inhibitors of acyl-CoA: cholesterol acyltransferase (ACAT), which is significant for developing therapeutic agents for cholesterol-related diseases (Xu et al., 2004).
Hypolipidemic Effect
Chemically synthesized oleamide has demonstrated hypolipidemic effects, significantly affecting serum triglycerides, cholesterol, and hepatic triglycerides, which implicates its potential as a therapeutic agent in lipid metabolism disorders (Cheng et al., 2010).
Immunoregulatory Effects
Oleamide exhibits immunosuppressive properties, inhibiting the proliferation of activated lymphocytes and T- and B-cell lines. This stereospecific effect suggests a potential role in immunoregulation (Langstein et al., 1996).
Anti-Aging Activity
Oleamide has been found to have anti-aging activities, as evidenced in studies using biological systems like yeast. This could lead to applications in anti-aging therapies (程丽红 et al., 2017).
Vasorelaxant Effects
Oleamide has shown vasorelaxant effects in rat small mesenteric arteries, indicating action at a novel cannabinoid receptor. This suggests its potential use in cardiovascular therapies (Hoi & Hiley, 2006).
Neuronal Production
Oleamide has been produced by mouse neuroblastoma cells, indicating a neuronal origin. This supports its role as a neuromodulator and potential therapeutic agent in neurological conditions (Bisogno et al., 1997).
作用機序
Target of Action
9-Octadecenamide, also known as oleamide , is a fatty acid amide derivative . These compounds are formed from a fatty acid and an amine . They are natural self-defense agents in plants and have been observed to be broadly bioactive against a variety of disease agents .
Mode of Action
The mechanism of action of this compound is understood to involve targeting protein synthesis and causing leakage of the intracellular components . This interaction with its targets leads to changes in the cellular environment and can disrupt the normal functioning of the cell .
Biochemical Pathways
It is known that fatty acid amides like this compound can have broad bioactivity, suggesting they may interact with multiple pathways
Result of Action
The molecular and cellular effects of this compound’s action are likely to be varied due to its broad bioactivity . Its ability to disrupt protein synthesis and cause leakage of intracellular components can lead to cell death . This makes this compound potentially useful in a variety of therapeutic applications.
Safety and Hazards
生化学分析
Biochemical Properties
9-Octadecenamide plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes and proteins, including fatty acid amide hydrolase (FAAH), which is responsible for its rapid metabolism. The inhibition of FAAH by this compound leads to increased concentrations of other fatty acid amides, such as anandamide, which can influence various physiological processes .
Additionally, this compound has been shown to interact with cannabinoid receptors, particularly the CB1 receptor, although its affinity is relatively low. This interaction suggests that this compound may modulate neurotransmitter systems and contribute to its sleep-inducing effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In glial cells, it has been found to selectively inhibit gap junction-mediated communication without affecting calcium wave transmission . This selective inhibition may play a role in regulating intercellular communication in the central nervous system and influencing higher-order neuronal events such as sleep induction .
Furthermore, this compound has been observed to enhance the activity of choline acetyltransferase, an enzyme critical for the production of acetylcholine, a neurotransmitter involved in many aspects of brain function . This enhancement may contribute to its effects on mood and cognitive function.
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. One key mechanism is its interaction with FAAH, leading to the inhibition of this enzyme and subsequent increase in anandamide levels . Anandamide is an endocannabinoid that binds to cannabinoid receptors and modulates various physiological processes, including pain, mood, and appetite.
Additionally, this compound has been found to interact with the CB1 receptor, albeit with low affinity . This interaction may contribute to its effects on sleep and mood regulation. The compound also influences the activity of other neurotransmitter systems, including serotonin and dopamine, further contributing to its physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is rapidly metabolized by FAAH, leading to a relatively short duration of action . Its effects on cellular communication and neurotransmitter systems can have lasting impacts on physiological processes.
Long-term studies have indicated that chronic administration of this compound can lead to adaptive changes in the central nervous system, including alterations in receptor sensitivity and neurotransmitter levels . These changes may contribute to its therapeutic potential for mood and sleep disorders.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to induce sleep and reduce anxiety-like behaviors . At higher doses, it can lead to adverse effects, including hypothermia and motor impairment . These dose-dependent effects highlight the importance of careful dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with FAAH. The inhibition of FAAH by this compound leads to increased levels of other fatty acid amides, such as anandamide . This interaction can influence metabolic flux and alter the levels of various metabolites involved in physiological processes.
Additionally, this compound has been shown to enhance the activity of enzymes involved in neurotransmitter synthesis, such as choline acetyltransferase . This enhancement can impact the production and release of neurotransmitters, further contributing to its physiological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to readily cross the blood-brain barrier, contributing to its effects on the central nervous system.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It has been found to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria . These localizations can impact its activity and function, particularly in the context of neurotransmitter synthesis and cellular communication.
特性
IUPAC Name |
octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBGEAMYMYZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859314 | |
| Record name | Octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3322-62-1 | |
| Record name | 9-Octadecenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003322621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While 9-octadecenamide is not typically considered a catalyst, it plays a role in biological systems, particularly as a signaling molecule. Its functions are closely tied to its interactions with enzymes and receptors rather than direct catalytic activity.
A: Yes, computational methods have been employed to design and study hydrolysis-resistant analogs of this compound, aiming to develop novel orally active PPARα ligands. []
A: Research has focused on developing analogs of this compound with improved hydrolysis resistance. This approach aims to enhance the compound's stability and potentially its in vivo efficacy for therapeutic applications. []
ANone: While specific SHE regulations for this compound might vary, its use in research and potential applications should adhere to general laboratory safety practices and guidelines for handling chemicals.
ANone: Further research is required to comprehensively evaluate the long-term safety profile of this compound, particularly in the context of potential therapeutic applications.
A: Researchers have focused on developing hydrolysis-resistant analogs of this compound to improve its stability and potentially enhance its delivery to target tissues, especially for oral administration. []
A: Doublecortin (DCX) has emerged as a potential biomarker for monitoring the effects of this compound on hippocampal neurogenesis, particularly in the context of its sleep-enhancing properties. []
ANone: More research is needed to fully understand the fate and ecological effects of this compound in various environmental compartments.
ANone: this compound, being a lipophilic compound, exhibits limited solubility in aqueous solutions. This property can influence its bioavailability and necessitates the exploration of strategies to improve its solubility for therapeutic applications.
ANone: Validation of analytical methods, such as GC-MS, for this compound quantification typically involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results.
ANone: If this compound were to be developed for pharmaceutical use, robust quality control and assurance measures would be essential throughout its development, manufacturing, and distribution to ensure its safety, efficacy, and consistency.
ANone: Currently, there is limited information available on the potential immunogenicity of this compound. Further studies are required to assess its potential to elicit immune responses.
A: Research indicates that this compound interacts with the fatty acid transporter CD36, influencing its uptake into intestinal epithelial cells. This interaction could potentially affect its absorption and bioavailability. []
ANone: Further research is necessary to determine if this compound has any direct effects on the expression or activity of drug-metabolizing enzymes.
A: As a naturally occurring lipid, this compound generally exhibits good biocompatibility. It is readily metabolized by enzymes present in biological systems, suggesting it is biodegradable. [, ]
ANone: Specific guidelines for handling and disposal of this compound should be followed, adhering to regulations for chemical waste management to minimize environmental impact.
ANone: Continued research on this compound would benefit from access to advanced analytical techniques such as GC-MS, LC-MS, and high-throughput screening platforms, as well as collaborations with experts in fields such as lipidomics, pharmacology, and neuroscience.
A: The discovery of this compound as an endogenous sleep-inducing lipid, its characterization as a PPARα agonist, and the development of hydrolysis-resistant analogs represent significant milestones in understanding its biological roles and therapeutic potential. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1222511.png)
![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1222514.png)
![(1R,9S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1222515.png)
![4-bromo-N-[[[2-furanyl(oxo)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1222517.png)


![2-fluoro-N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]benzamide](/img/structure/B1222522.png)
![4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1222523.png)
![(1S,9S)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1222525.png)
![2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1222531.png)
![N3-[4-(difluoromethoxy)phenyl]-1-(3,4-dimethylphenyl)-N7-(2-hydroxyethyl)-2-mercaptoimidazo[1,2-a]pyridin-4-ium-3,7-dicarboxamide](/img/structure/B1222534.png)
![N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1222535.png)
![Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)](/img/structure/B1222536.png)

